molecular formula C7H5BrClF2NO2 B6274270 2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride CAS No. 2060043-22-1

2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride

Cat. No.: B6274270
CAS No.: 2060043-22-1
M. Wt: 288.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the third position of the pyridine ring and two fluorine atoms attached to the acetic acid moiety. This compound is often used in various chemical reactions and has significant applications in scientific research.

Mechanism of Action

Target of Action

The primary target of 2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected biochemical pathway is the SM cross-coupling reaction . This reaction is a key step in many synthetic procedures, enabling the formation of carbon–carbon bonds under mild and functional group tolerant reaction conditions . The compound, as an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

It’s worth noting that organoboron compounds, in general, are known for their stability and ease of preparation , which could potentially impact their bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the SM cross-coupling reaction is known for its tolerance to a variety of functional groups . Additionally, organoboron reagents are generally environmentally benign , which means they are less likely to be affected by environmental contaminants. The stability of these compounds can present challenges when it comes to removing the boron moiety at the end of a sequence .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride typically involves the bromination of 2-pyridinecarboxylic acid followed by the introduction of difluoroacetic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the product would be a 2-(3-aminopyridin-2-yl)-2,2-difluoroacetic acid derivative.

Scientific Research Applications

2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloropyridin-2-yl)-2,2-difluoroacetic acid hydrochloride
  • 2-(3-iodopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride
  • 2-(3-fluoropyridin-2-yl)-2,2-difluoroacetic acid hydrochloride

Uniqueness

2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile compound in various chemical and biological applications.

Properties

CAS No.

2060043-22-1

Molecular Formula

C7H5BrClF2NO2

Molecular Weight

288.5

Purity

95

Origin of Product

United States

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